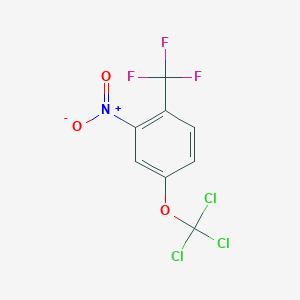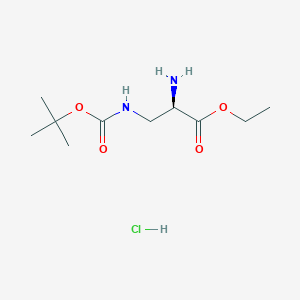![molecular formula C11H14FN B1444208 {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine CAS No. 1368784-01-3](/img/structure/B1444208.png)
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine
Descripción general
Descripción
“{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine” is a chemical compound with the CAS Number: 1368784-01-3 . It has a molecular weight of 179.24 . The IUPAC name for this compound is [1-(4-fluorobenzyl)cyclopropyl]methanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine” is 1S/C11H14FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine” is a solid compound . The SMILES string, which represents the structure of the molecule, is FC1=CC=C(C=C1)C2(CN)CC2.Cl . The compound has a molecular weight of 201.67 .Aplicaciones Científicas De Investigación
Novel Aryloxyethyl Derivatives in Antidepressants
A study by Sniecikowska et al. (2019) highlights the development of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including aryloxyethyl derivatives, showed high affinity for 5-HT1A receptors and selectivity over other receptors, displaying potent antidepressant-like activity in preliminary in vivo studies (Sniecikowska et al., 2019).
Synthesis of Aryloxyphenyl Cyclopropyl Methanones
Dwivedi et al. (2005) reported on the synthesis of phenyl cyclopropyl methanones, a process involving aryl alcohols and 4'-fluoro-4-chloro-butyrophenone. The synthesized compounds demonstrated anti-tubercular activities against M. tuberculosis H37Rv in vitro, suggesting potential as anti-mycobacterial agents (Dwivedi et al., 2005).
Antiviral Activity of Cyclopropyl Nucleosides
A study by Rosen et al. (2004) involved the synthesis of diastereopure monofluorinated cyclopropanoid nucleosides for biological studies. They found specific antiviral activity against HSV-1 and HSV-2 for the cis-configured guanosine derivative, indicating the potential use of these compounds in antiviral therapies (Rosen et al., 2004).
Characterization and Synthesis of Chiral Ligands
Canary et al. (1998) synthesized ligands including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, forming chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes showed potential for applications in chiroptical measurements and molecular simulations (Canary et al., 1998).
Enantioselective Synthesis of Glycines
A study by Demir et al. (2004) reported the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are homophenylalanine analogs. These compounds were synthesized from aromatic aldehydes and acetylfuran, indicating their potential utility in various chemical syntheses (Demir et al., 2004).
Analysis of Flunarizine and Its Degradation Products
El-Sherbiny et al. (2005) conducted a study on the separation and analysis of flunarizine and its degradation products, which included compounds structurally related to {1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine. This research has implications for the analysis and quality control of pharmaceutical compounds (El-Sherbiny et al., 2005).
Safety and Hazards
The compound is classified as a combustible solid . It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
[1-[(4-fluorophenyl)methyl]cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-10-3-1-9(2-4-10)7-11(8-13)5-6-11/h1-4H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRIRSWAMBAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Fluorophenyl)methyl]cyclopropyl}methanamine | |
CAS RN |
1368784-01-3 | |
| Record name | {1-[(4-fluorophenyl)methyl]cyclopropyl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)


![[4-(Bromomethyl)cyclohexyl]benzene](/img/structure/B1444136.png)
![8-fluoro-5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1444137.png)

![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)



![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
